PRMT6 Inhibitory Potency
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine inhibits human full-length PRMT6 (residues 1–375) with an IC₅₀ of 53 nM in a biochemical methylation activity assay [1], placing it within the same order of potency as the established tool compound SGC6870 (IC₅₀ 77 ± 6 nM) [2]. However, it is approximately 5-fold less potent than EPZ020411 (IC₅₀ 10 nM, the most widely-used PRMT6 probe) [3], offering a distinct potency tier for assay design requiring intermediate inhibition levels.
| Evidence Dimension | PRMT6 biochemical inhibition IC₅₀ |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | SGC6870: 77 ± 6 nM; EPZ020411: 10 nM |
| Quantified Difference | Target compound is ~1.4-fold more potent than SGC6870 and 5.3-fold less potent than EPZ020411 |
| Conditions | Inhibition of human full-length PRMT6 (1–375 residues) expressed in baculovirus system; methylation activity assay (BindingDB/ChEMBL curated data) |
Why This Matters
A PRMT6 IC₅₀ of 53 nM provides sufficient potency for biochemical and cellular target engagement studies while offering a differentiated potency window from both the high-potency EPZ020411 probe and the moderate SGC6870 tool.
- [1] BindingDB BDBM50194759 (CHEMBL3983725), IC₅₀ 53 nM against human PRMT6, curated from ChEMBL. View Source
- [2] Shen, Y.; et al. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). bioRxiv 2020, 2020.12.04.410803. View Source
- [3] Mitchell, L. H.; et al. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Med. Chem. Lett. 2015, 6, 655–659. View Source
